

# Application Notes and Protocols for the Immunoprecipitation of Endogenous Cyclophilin B

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## Compound of Interest

Compound Name: *cyclophilin B*

Cat. No.: *B1179943*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of endogenous **cyclophilin B** (CypB). CypB is a ubiquitously expressed peptidyl-prolyl cis-trans isomerase (PPIase) primarily located in the endoplasmic reticulum (ER)[1][2]. It plays a crucial role in protein folding, cellular signaling, and has been implicated in various diseases, making it a protein of significant interest in research and drug development.

## Introduction to Endogenous Cyclophilin B Immunoprecipitation

Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein[3]. The immunoprecipitation of endogenous proteins is essential for studying protein-protein interactions, post-translational modifications, and enzymatic activity under physiological conditions.

**Cyclophilin B** is involved in several key signaling pathways. It has been shown to interact with the cell surface receptor CD147, regulating inflammatory responses and T-cell activation[1][4]

[5]. Additionally, CypB can interact with STAT3, influencing its transcriptional activity[6]. In the context of adipogenesis, CypB has been shown to promote the process through the AKT/mTOR signaling pathway[7]. Understanding the interactions and pathways involving CypB is crucial for elucidating its role in both normal physiology and disease states.

## Experimental Protocols

### A. Preparation of Cell Lysate

This protocol is designed for the lysis of mammalian cells to extract proteins for immunoprecipitation.

Materials:

- Cultured mammalian cells
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
- Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
- Phosphatase Inhibitor Cocktail (optional, add fresh to lysis buffer before use)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge, refrigerated

Procedure:

- Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS completely.
- Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells. For a 10 cm dish, use 1 mL of lysis buffer.

- Incubate the dish on ice for 15-20 minutes.
- Using a pre-chilled cell scraper, gently scrape the cells off the dish.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to use a starting protein concentration of at least 1 mg/mL.

## B. Immunoprecipitation of Endogenous Cyclophilin B

This protocol describes the capture of endogenous CypB using a specific antibody and protein A/G magnetic beads.

Materials:

- Cleared cell lysate (from Protocol A)
- Anti-**Cyclophilin B** antibody, IP-grade (e.g., Rabbit Polyclonal)
- Normal Rabbit IgG (Isotype control)
- Protein A/G Magnetic Beads
- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Rotating platform at 4°C

Procedure:

- Pre-clearing the Lysate (Optional but Recommended):
  - To 1 mg of total protein from the cleared cell lysate, add 20  $\mu$ L of Protein A/G magnetic bead slurry.
  - Incubate on a rotating platform for 1 hour at 4°C.
  - Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
- Antibody Incubation:
  - To the pre-cleared lysate, add 2-5  $\mu$ g of the anti-**Cyclophilin B** antibody.
  - For the negative control, add the same amount of Normal Rabbit IgG to a separate tube of pre-cleared lysate.
  - Incubate on a rotating platform for 2-4 hours or overnight at 4°C.
- Immunocomplex Capture:
  - Add 30  $\mu$ L of Protein A/G magnetic bead slurry to each tube.
  - Incubate on a rotating platform for 1-2 hours at 4°C.
- Washing:
  - Place the tubes on a magnetic rack and discard the supernatant.
  - Resuspend the beads in 500  $\mu$ L of ice-cold Wash Buffer. Invert the tubes several times to wash the beads.
  - Place the tubes on the magnetic rack and discard the supernatant.
  - Repeat the wash step three to four more times.
- Elution:
  - After the final wash, remove all residual wash buffer.

- Add 50  $\mu$ L of Elution Buffer to the beads and vortex gently.
- Incubate at room temperature for 5-10 minutes with occasional vortexing.
- Place the tubes on the magnetic rack and carefully transfer the supernatant (containing the immunoprecipitated proteins) to a new tube.
- Immediately neutralize the eluate by adding 5  $\mu$ L of Neutralization Buffer.

## C. Western Blot Analysis of Immunoprecipitated Cyclophilin B

This protocol is for the detection of the immunoprecipitated CypB by Western blotting.

Materials:

- Immunoprecipitated sample (from Protocol B)
- Laemmli Sample Buffer (2X)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary anti-**Cyclophilin B** antibody (different from the one used for IP if possible, or a directly conjugated one)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Add 25  $\mu$ L of 2X Laemmli Sample Buffer to the 50  $\mu$ L of neutralized eluate.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load the samples onto an SDS-PAGE gel, along with a protein molecular weight marker. Also, load a small amount of the input cell lysate as a positive control.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-**Cyclophilin B** antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the signal using an imaging system. A band at approximately 21 kDa should be visible for **Cyclophilin B**.

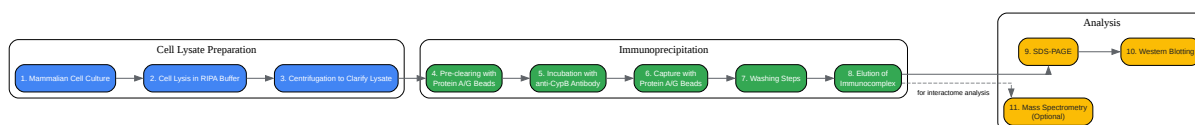
## Data Presentation

The following table provides a hypothetical representation of quantitative data that could be obtained from a co-immunoprecipitation experiment followed by mass spectrometry (Co-IP/MS) to identify proteins interacting with endogenous **Cyclophilin B**. The data is presented as fold enrichment over the isotype control immunoprecipitation.

Interacting Protein	UniProt ID	Function	Fold Enrichment (CypB IP / IgG IP)
CD147 (Basigin)	P35613	Cell surface receptor, involved in inflammation and MMP induction.	15.2
STAT3	P40763	Signal transducer and activator of transcription 3.	8.5
Prolactin Receptor	P16471	Receptor for prolactin, involved in cell growth and differentiation.	6.1
Calreticulin	P27797	Calcium-binding chaperone in the ER.	4.8
PDI (Protein Disulfide Isomerase)	P07237	Enzyme involved in protein folding in the ER.	4.3

## Visualizations

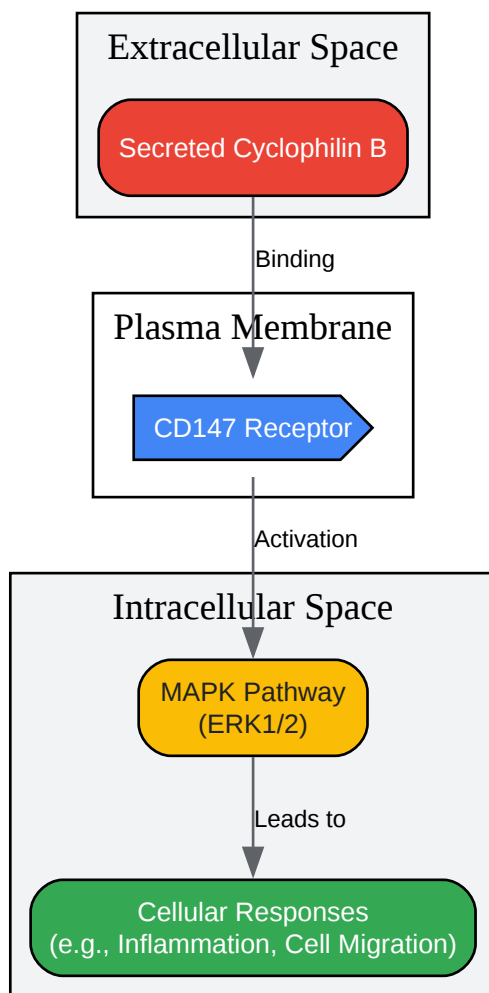
## Experimental Workflow



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Caption: Workflow for the immunoprecipitation of endogenous **Cyclophilin B**.

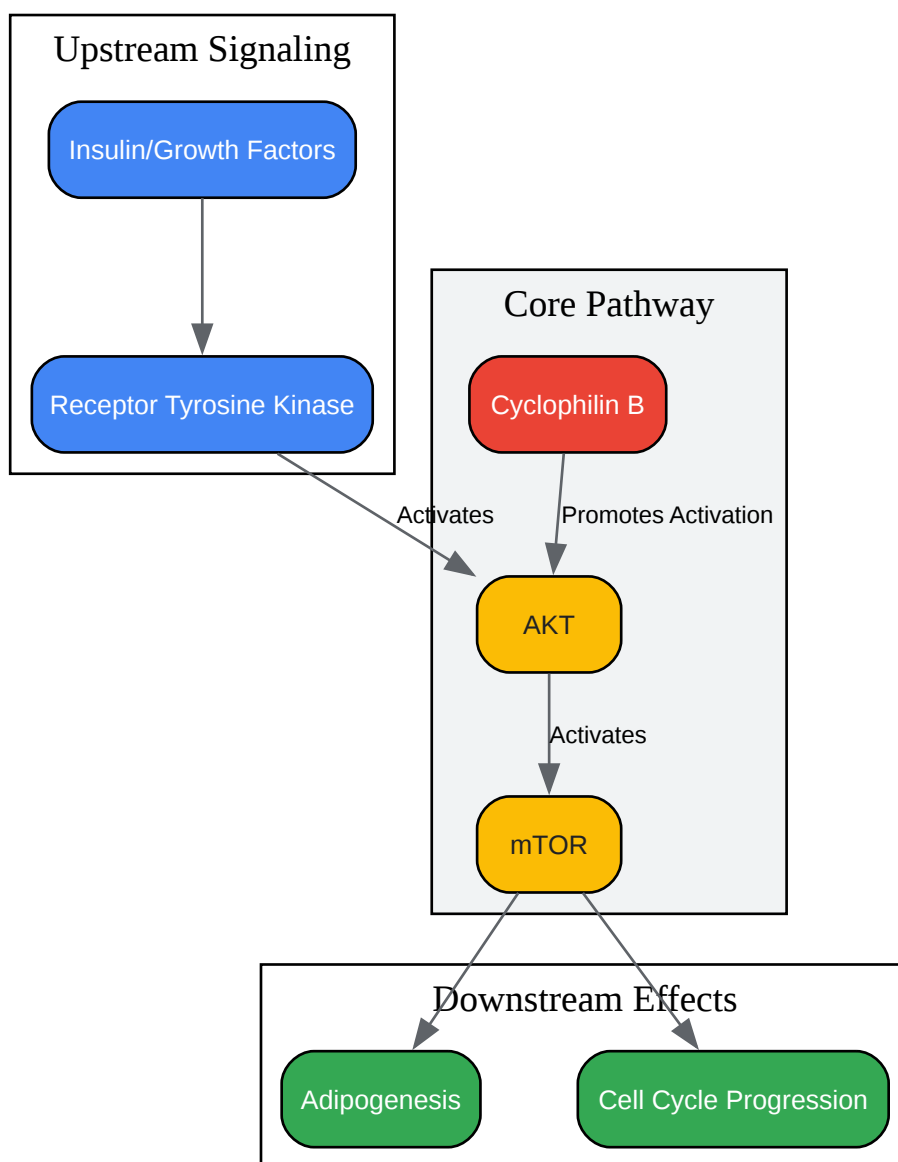
## Cyclophilin B - CD147 Signaling Pathway



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Caption: Extracellular **Cyclophilin B** signaling through the CD147 receptor.

## Cyclophilin B in AKT/mTOR Signaling Pathway (Adipogenesis)



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Caption: Role of **Cyclophilin B** in the AKT/mTOR pathway during adipogenesis.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for the Immunoprecipitation of Endogenous Cyclophilin B]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179943#immunoprecipitation-of-endogenous-cyclophilin-b>]

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